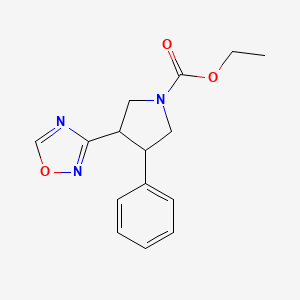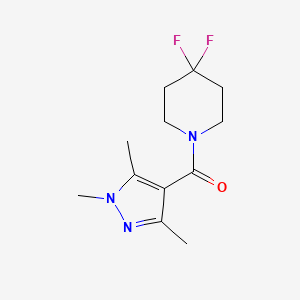![molecular formula C14H25N3O3 B6427100 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 2034375-12-5](/img/structure/B6427100.png)
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, also known as CPOP, is a cyclopropyl-containing piperidine derivative that has been used in a variety of scientific research applications. CPOP has been studied for its potential therapeutic benefits in a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, CPOP has been investigated for its potential to enhance the efficacy of other drugs and to reduce the toxicity of certain drugs.
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation, and cytochrome P450, which is involved in the metabolism of drugs. In addition, this compound may act as an antioxidant, which means it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, reduce oxidative stress, and improve cognitive function. In addition, this compound has been found to inhibit the growth of cancer cells in vitro. This compound has also been found to reduce the toxicity of certain drugs, such as cyclophosphamide and doxorubicin.
Advantages and Limitations for Lab Experiments
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and is widely available. In addition, it is relatively stable and has a low toxicity. However, this compound has several limitations, including its relatively low solubility in water and its potential to interact with other drugs.
Future Directions
The potential therapeutic benefits of 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine are still being explored. Future research should focus on understanding the mechanism of action of this compound and investigating its potential to treat a variety of diseases. In addition, further research should be conducted to evaluate the safety and efficacy of this compound in humans. In addition, future studies should explore the potential of this compound to enhance the efficacy of other drugs and reduce the toxicity of certain drugs. Finally, further research should be conducted to develop new synthetic methods for the production of this compound.
Synthesis Methods
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can be synthesized through a variety of methods. One method involves the reaction of propan-2-yl-1,2,4-oxadiazol-5-ylmethyl chloride with 4-cyclopropylidene-1-piperidine in the presence of a base such as piperidine. The reaction proceeds in two steps: first, the chloride reacts with the piperidine to form the piperidine derivative, and then the oxadiazol-5-ylmethyl group is added to the piperidine derivative to form this compound. The reaction is usually conducted at room temperature, with a yield of approximately 75%.
Scientific Research Applications
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been studied for its potential therapeutic benefits in a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In cancer research, this compound has been investigated for its potential to inhibit the growth of cancer cells. In Alzheimer’s disease, this compound has been studied for its potential to reduce neuroinflammation and improve cognitive function. In Parkinson’s disease, this compound has been studied for its potential to reduce oxidative stress and improve motor function. In addition, this compound has been investigated for its potential to enhance the efficacy of other drugs and to reduce the toxicity of certain drugs.
properties
IUPAC Name |
5-[(4-cyclopropylidenepiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2H2O/c1-10(2)14-15-13(18-16-14)9-17-7-5-12(6-8-17)11-3-4-11;;/h10H,3-9H2,1-2H3;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKGTSUBPJYODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(=C3CC3)CC2.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6427022.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6427031.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B6427034.png)
![3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole](/img/structure/B6427047.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6427068.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)
![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)
![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)
![2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B6427093.png)



![2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6427140.png)